(2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
(2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and an aminohexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the aminohexyl side chain through nucleophilic substitution. Deprotection of the hydroxyl groups yields the final product. Reaction conditions often include the use of protecting groups such as acetals or silyl ethers, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The aminohexyl side chain can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with various functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with multiple functional groups.
Biology: In biological research, it is used to study the interactions of aminohexyl groups with biological macromolecules, such as proteins and nucleic acids.
Industry: In the materials science industry, it is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with molecular targets such as enzymes and receptors. The aminohexyl side chain can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The hydroxyl groups can also participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
- (2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is similar to other hexylamine derivatives and polyhydroxylated compounds.
Uniqueness:
- The unique combination of an aminohexyl side chain and multiple hydroxyl groups sets this compound apart from others. This structural feature allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C12H25NO6 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
GWNKFVGAEZHVTM-RMPHRYRLSA-N |
Isomeric SMILES |
C(CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CCN |
Canonical SMILES |
C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |
Origin of Product |
United States |
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